Morpholine derivatives have been explored for their medical applications, particularly as anticancer and antibacterial agents. The ruthenium complexes with morpholine substituents have shown promising anticancer activity, with one complex exhibiting an IC50 value of 3.61 µM against the MCF-7 cell line1. Antibacterial studies of morpholine derivatives with sulfamoyl groups have also shown good inhibitory action against gram-negative bacteria, highlighting their potential as antibacterial agents2.
Morpholine derivatives serve as key intermediates in the synthesis of pharmaceuticals. For example, the asymmetric synthesis of enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine has been reported as an intermediate of mosapride, a gastroprokinetic agent3. This demonstrates the importance of morpholine derivatives in the synthesis of drugs that can treat gastrointestinal motility disorders.
The structural analysis of morpholine derivatives is crucial for understanding their biological activity. X-ray crystallography has been used to determine the molecular structure of these compounds, which can provide insights into their interaction with biological targets45. For instance, the crystal structure analysis of a morpholine derivative revealed specific dihedral angles between different rings in the molecule, which could influence its biological activity5.
Morpholine derivatives have also been evaluated for their use as molluscicides. The synthesis and biological evaluation of a morpholine-containing compound demonstrated a good molluscicidal effect, suggesting its potential application in controlling mollusk populations that are pests or vectors of disease5.
The synthesis of 4-(2-Iodobenzyl)morpholine typically involves several key steps:
The molecular structure of 4-(2-Iodobenzyl)morpholine can be described as follows:
4-(2-Iodobenzyl)morpholine can participate in various chemical reactions:
The mechanism of action for compounds like 4-(2-Iodobenzyl)morpholine often relates to their ability to interact with biological targets through various pathways:
4-(2-Iodobenzyl)morpholine exhibits several notable physical and chemical properties:
4-(2-Iodobenzyl)morpholine finds applications across various fields:
The molecular formula of 4-(2-Iodobenzyl)morpholine is C11H14INO, with a calculated molecular weight of 303.14 g/mol. This formula accounts for eleven carbon atoms, fourteen hydrogen atoms, one iodine atom, one nitrogen atom, and one oxygen atom. Precise mass spectrometry confirms this molecular weight, with the iodine isotope pattern providing a distinctive signature in mass spectral analysis. The molecular weight falls within the typical range for small-molecule intermediates used in pharmaceutical synthesis, allowing for efficient membrane permeability while maintaining sufficient polarity for solubility in common organic solvents. The presence of iodine (atomic mass 126.90) contributes significantly (41.8%) to the total molecular mass, a factor that influences both its spectroscopic properties and crystallinity [1] [3] [5].
The systematic IUPAC name for this compound is 4-[(2-iodophenyl)methyl]morpholine. This nomenclature explicitly defines the substitution pattern: the morpholine nitrogen is functionalized with a benzyl group bearing an iodine atom at the ortho (2-) position of the phenyl ring. The morpholine ring adopts a chair conformation with the nitrogen-linked methylene group occupying an equatorial position, minimizing steric strain. Crucially, the molecule lacks chiral centers—both the morpholine ring (due to rapid nitrogen inversion at room temperature) and the benzyl linker possess planes of symmetry. Consequently, no stereoisomers exist for this compound, simplifying its synthesis and purification. The absence of stereochemical complexity differentiates it from other morpholine derivatives where stereocenters might be present in side chains or adjacent functional groups [3] [8].
The position of the iodine substituent on the benzyl ring profoundly influences the physicochemical and biological properties of iodobenzyl morpholine derivatives. Key structural analogs include 3-iodobenzyl (meta-) and 4-iodobenzyl (para-) isomers, as well as benzoyl-linked derivatives.
Table 1: Structural Analogs of 4-(2-Iodobenzyl)morpholine
Compound Name | CAS Number | Molecular Weight (g/mol) | Key Structural Differences | Potential Applications |
---|---|---|---|---|
4-(2-Iodobenzyl)morpholine | 156333-95-8 | 303.14 | Iodine ortho to benzyl linker; flexible methylene spacer | PI3K inhibitor intermediates; Suzuki coupling precursors |
4-(4-Iodobenzyl)morpholine | 299159-27-6 | 303.14 | Iodine para to benzyl linker; symmetric environment | Radiolabeling precursors; polymer modifiers |
4-(4-Iodophenyl)morpholine | 87350-77-4 | 289.12 | Direct N-aryl linkage (no methylene); para-iodo | Kinase inhibitor scaffolds; electronic materials |
4-(4-Iodobenzoyl)morpholine | 79271-22-0 | 317.12 | Carbonyl linker instead of methylene; para-iodo | Peptidomimetics; enzyme inhibitor cores |
The ortho-iodo substitution in 4-(2-Iodobenzyl)morpholine introduces significant steric encumbrance near the methylene bridge. This proximity:
In contrast, 4-(4-Iodobenzyl)morpholine (para-isomer) exhibits greater symmetry, higher crystallinity (mp 158-163°C vs. 46°C for ortho), and enhanced dipole moment due to linear alignment of substituents. The direct aryl-linked analog (4-(4-Iodophenyl)morpholine) displays restricted rotation around the N-aryl bond and increased planarity, favoring π-stacking interactions in protein binding pockets common to kinase inhibitors like mTOR and PI3K targeting molecules [9] [10] [7]. The carbonyl-linked analog (4-(4-Iodobenzoyl)morpholine) introduces hydrogen-bond acceptor capability and rigidity, altering its metabolism and target engagement profiles in medicinal chemistry applications [7] [2] [6].
4-(2-Iodobenzyl)morpholine is typically synthesized through nucleophilic substitution between morpholine and 2-iodobenzyl chloride. The reaction proceeds under mild conditions (acetone or acetonitrile solvent, 25-60°C, 4-12 hours) with inorganic bases like potassium carbonate or triethylamine facilitating deprotonation. The exothermic reaction requires careful temperature control to avoid di-alkylation impurities.
Table 2: Key Physical Properties of 4-(2-Iodobenzyl)morpholine
Property | Value | Conditions/Notes |
---|---|---|
Melting Point | 46°C | Crystalline solid form |
Boiling Point | 331.3°C at 760 mmHg | Decomposition may occur above 250°C |
Density | 1.604 g/cm³ | At 20°C; higher than para-isomers due to packed crystal |
Flash Point | 154.2°C | Closed cup method; combustible but not highly flammable |
Refractive Index | 1.612 | At 20°C/D line; indicates high polarizability |
Calculated LogP | ~2.12 | Moderate lipophilicity suitable for blood-brain barrier penetration |
Purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Critical quality control includes HPLC monitoring for residual morpholine (<0.1%) and 2-iodobenzyl chloride (<0.5%), with 1H NMR confirming characteristic signals: benzylic CH₂ at δ 3.55 ppm, morpholine -CH₂N- at δ 2.40-2.45 ppm, and aryl protons as complex multiplet between δ 6.90-7.85 ppm due to ortho-substitution asymmetry. The ortho-iodo effect causes distinctive 13C NMR shifts: C-I at δ 98.5 ppm and benzylic carbon at δ 60.8 ppm, shifted upfield compared to para-analogs [4] [5] [8].
The ortho-iodobenzyl moiety serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling, enabling Suzuki, Sonogashira, or Heck reactions to install complex pharmacophores. In kinase inhibitor development, the morpholine nitrogen participates in hydrogen bonding with kinase hinge regions (e.g., Val2240 in mTOR), while the iodine position allows "tagging" of complementary warheads:
The morpholine ring’s role in pharmacokinetics includes improving water solubility (cLogP ~2.12 vs. >3.5 for piperidine analogs), membrane permeability, and metabolic stability by shielding the amine from oxidative deamination. Compared to 4-(4-iodobenzoyl)morpholine, the benzyl-linked analog offers greater conformational flexibility, enabling adaptation to sterically constrained enzyme pockets like PI3Kγ’s affinity pocket [2] [6] [10].
Table 3: Representative Bioactive Compounds Derived from 4-(2-Iodobenzyl)morpholine
Target Compound | Biological Target | Key Structural Features Enabled by Ortho-Iodo Morpholine |
---|---|---|
PI3K/MEK bifunctional inhibitor (6s) | PI3Kα, δ & MEK | Ortho-iodo allows Pd-catalyzed coupling to MEK-targeting unit with PEG spacer |
mTOR inhibitor (10e) | mTORC1/2 | Morpholine binds ATP pocket; ortho-iodo position for trifluoromethyl group installation |
Radioiodinated imaging agent | Sigma receptors | Ortho-iodine-123 provides optimal steric bulk for receptor binding |
The solid-state structure exhibits polymorphism, with the stable form melting at 46°C. Density (1.604 g/cm³) and refractive index (1.612) values reflect efficient crystal packing despite steric demands of ortho-substitution. The boiling point (331.3°C at atmospheric pressure) indicates moderate volatility, though thermal decomposition above 250°C necessitates vacuum distillation for purification. Solubility spans polar (methanol, ethanol) and semi-polar solvents (ethyl acetate, dichloromethane), with limited water solubility (<1 g/L). The flash point of 154.2°C classifies it as combustible, requiring storage below 30°C in inert atmospheres. Spectroscopic characteristics include:
These properties inform solvent selection for reactions and formulation strategies in drug product development [3] [5] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0